molecular formula C14H15NO B1601476 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile CAS No. 65619-01-4

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Cat. No. B1601476
Key on ui cas rn: 65619-01-4
M. Wt: 213.27 g/mol
InChI Key: RYTSBLXGZFFBOQ-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

Following the procedure of Example 1, Part C, but substituting 39.3 gm. (0.145 mole) of 2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 960 ml. glacial acetic acid and 480 ml. of 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, there is obtained after recrystallization from a mixture of diethyl ether and petroleum ether 22.84 gm. (74% yield) of 4-cyano-4-(p-tolyl)cyclohexanone having a melting range at 79° to 82° C.
Name
2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone
Quantity
0.145 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][C:9]([C:18]#[N:19])([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)[CH2:8][CH2:7][C:6]1=[O:20])(OC)=O.C(C1CC(C2C=CC(Cl)=CC=2)(C#N)CCC1=O)(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[C:18]([C:9]1([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[CH2:10][CH2:5][C:6](=[O:20])[CH2:7][CH2:8]1)#[N:19]

Inputs

Step One
Name
2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone
Quantity
0.145 mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC=C(C=C1)C)C#N)=O
Step Two
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, respectively, there is obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of diethyl ether and petroleum ether 22.84 gm

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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